1-[4-(4-Aminophenoxy)phenyl]ethanone
Overview
Description
1-[4-(4-Aminophenoxy)phenyl]ethanone, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity :
- Patel et al. (2011) synthesized derivatives of 1-[4-(4-Aminophenoxy)phenyl]ethanone and evaluated their antimicrobial activities against Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).
- In a similar study, Patel and Patel (2012) synthesized chalcone derivatives and assessed their antimicrobial properties (Patel & Patel, 2012).
Anti-Inflammatory Activity :
- Singh et al. (2020) studied phenyl dimer compounds, including derivatives of this compound, for their anti-inflammatory activities in vivo using Wistar strain albino rats (Singh, Dowarah, Tewari, & Geiger, 2020).
Photoremovable Protecting Group for Carboxylic Acids :
- Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group for carboxylic acids, showcasing its utility in organic synthesis (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Cancer Drug Targeting :
- Kashishian et al. (2003) identified a new class of protein kinase inhibitor, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, targeting DNA-dependent protein kinase (DNA-PK), indicating its potential in cancer treatment (Kashishian, Douangpanya, Clark, Schlachter, Eary, Schiro, Huang, Burgess, Kesicki, & Halbrook, 2003).
Corrosion Inhibition :
- Hegazy et al. (2012) evaluated Schiff bases including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone for their corrosion inhibition efficiency for carbon steel in hydrochloric acid (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Safety and Hazards
The safety information available indicates that “1-[4-(4-Aminophenoxy)phenyl]ethanone” may cause eye irritation and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-[4-(4-aminophenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBSWDPJYOIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966655 | |
Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-15-9 | |
Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-[4-(4-Aminophenoxy)phenyl]ethanone in the synthesis of antimicrobial compounds?
A1: this compound serves as a crucial building block in a multi-step synthesis of compounds with potential antimicrobial activity. [, , , ] It is first reacted with 4-nitrotoluene-2-sulfonyl chloride to yield N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide. This intermediate is then further modified to introduce diverse chemical moieties, ultimately leading to a series of 2-methyl-5-nitro-N-(4-(3-substituted-phenoxy)phenyl)benzenesulfonamide derivatives.
Q2: What types of antimicrobial compounds have been synthesized using this compound as a starting material?
A2: Research has demonstrated the use of this compound in synthesizing 2-methyl-5-nitro-N-(4-(3-substituted-phenoxy)phenyl)benzenesulfonamide derivatives containing various heterocyclic rings, known for their potential biological activities. These include:
- Tetrahydropyrimidine derivatives: [] These compounds were synthesized by condensing the intermediate chalcone derivatives with urea in the presence of dilute hydrochloric acid.
- Benzothiazepine derivatives: [] These compounds were synthesized by reacting the intermediate chalcone derivatives with 2-aminobenzenethiol.
- Dihydroisoxazole derivatives: [] These compounds were synthesized by reacting the intermediate chalcone derivatives with hydroxylamine hydrochloride.
Q3: What antimicrobial species have been tested against the synthesized compounds, and what were the results?
A3: The synthesized compounds were tested for their antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. [, , , ] The specific results of these assays, such as minimum inhibitory concentrations (MIC), have not been detailed in the provided abstracts. Further investigation into the published articles is needed for a comprehensive understanding of the antimicrobial efficacy of these compounds.
Q4: How is this compound synthesized?
A4: this compound is synthesized by reacting 4-chloroaniline with 1-(4-hydroxyphenyl)ethanone. [, , , ] This reaction utilizes 1-naphthonic acid and copper metal as catalysts.
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